4-Nitrophenylsulfur Pentafluoride

Medicinal Chemistry Synthetic Methodology C–H Activation

4-Nitrophenylsulfur pentafluoride (CAS 2613-27-6) is the definitive aryl-SF5 building block. The para-nitro isomer uniquely undergoes double ortho-arylation (vs. mono for 3-nitro isomer), delivering biaryl scaffolds inaccessible by other means. SF5 imparts higher electronegativity (χ=3.65 vs. 2.59 for CF3) and lipophilicity (πp=1.51 vs. 0.88), enhancing pharmacokinetic profiles. Exploit superior VNS activation for late-stage diversification. Key intermediate for NHE1 inhibitors and high-energy-density Li battery catholyte (1085 Wh kg⁻¹). Procure high-purity product to ensure reliable regioselective synthesis and reproducible reactivity.

Molecular Formula C6H4F5NO2S
Molecular Weight 249.16 g/mol
CAS No. 2613-27-6
Cat. No. B1305691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenylsulfur Pentafluoride
CAS2613-27-6
Molecular FormulaC6H4F5NO2S
Molecular Weight249.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])S(F)(F)(F)(F)F
InChIInChI=1S/C6H4F5NO2S/c7-15(8,9,10,11)6-3-1-5(2-4-6)12(13)14/h1-4H
InChIKeyAGNCKMHGYZKMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitrophenylsulfur Pentafluoride (CAS 2613-27-6) — SF5-Bearing Building Block with Differentiated Reactivity and Physicochemical Profile


4-Nitrophenylsulfur pentafluoride (C6H4F5NO2S, MW 249.16) is an aryl-SF5 compound featuring a nitro group para to the pentafluorosulfanyl moiety [1]. It is a crystalline solid at ambient temperature (mp 37–41 °C) , supplied as a key intermediate for introducing the SF5 group into bioactive molecules, agrochemicals, and functional materials . The compound serves as a stable, isolable precursor that enables downstream transformations via nitro group reduction or electrophilic/nucleophilic aromatic substitution, while the SF5 group imparts high electronegativity (Hammett σp = 0.68), pronounced lipophilicity (Hansch–Leo πp = 1.51), and exceptional chemical/metabolic stability relative to CF3 and other electron‑withdrawing groups [2].

Why 4-Nitrophenylsulfur Pentafluoride Cannot Be Replaced by Trifluoromethyl or Other Nitroarene Analogs


The SF5 group is not a simple surrogate for CF3, SO2CF3, or other fluorinated electron‑withdrawing groups. Although both SF5 and CF3 are electron‑withdrawing, SF5 exhibits substantially greater electronegativity (χ = 3.65 vs. 2.59 for CF3), a larger van der Waals volume (VvdW = 45.6 ų vs. 32.2 ų), and higher lipophilicity (πp = 1.51 vs. 0.88) [1]. These differences translate into altered pharmacokinetics, target binding, and reactivity. Moreover, the para‑nitro substitution pattern dictates unique regiochemical outcomes in transition‑metal‑catalyzed reactions: 4‑nitrophenylsulfur pentafluoride undergoes double ortho‑arylation, whereas the 3‑nitro isomer gives mono‑arylated products . Consequently, substituting a CF3‑bearing or a regioisomeric nitro‑SF5 analog in a synthetic sequence or a medicinal chemistry campaign will yield different intermediates, reaction rates, and biological profiles, making direct interchange scientifically untenable.

Quantitative Evidence for Differentiated Performance of 4-Nitrophenylsulfur Pentafluoride vs. Comparators


Regioselectivity in Pd-Catalyzed Arylation: Double Ortho-Arylation vs. Mono-Arylation

Under identical Pd‑catalyzed direct arylation conditions (aryl bromide, toluene, base), 4‑nitrophenylsulfur pentafluoride exclusively yields diarylated products (1,5‑diaryl substitution) in good yields, whereas the 3‑nitro isomer preferentially affords mono‑arylated 1,3,4‑adducts . This divergent reactivity arises from the distinct electronic and steric environment imposed by the para‑nitro‑SF5 substitution pattern .

Medicinal Chemistry Synthetic Methodology C–H Activation

Vicarious Nucleophilic Substitution (VNS) Activation: SF5 > CF3 and CN

In a model vicarious nucleophilic substitution (VNS) reaction, the SF5 group activates nitrobenzenes more strongly than both trifluoromethyl (CF3) and cyano (CN) groups [1]. This ranking demonstrates that 4‑nitrophenylsulfur pentafluoride is a superior substrate for VNS‑based functionalizations compared to its CF3‑ and CN‑substituted analogs [1].

Organic Synthesis Nucleophilic Aromatic Substitution Reaction Kinetics

Physicochemical Properties: SF5 vs. CF3 – Hammett σp, Lipophilicity (πp), and Electronegativity (χ)

The SF5 group consistently outperforms CF3 in key physicochemical parameters relevant to drug design. Specifically, the Hammett σp constant for SF5 is 0.68 (vs. 0.54 for CF3), the Hansch–Leo lipophilicity parameter πp is 1.51 (vs. 0.88 for CF3), and the electronegativity χ is 3.65 (vs. 2.59 for CF3) [1]. These differences are not marginal; they represent a step‑change in electron‑withdrawing power, hydrophobicity, and steric bulk [1].

Medicinal Chemistry Physicochemical Profiling Drug Design

Energy Density in Li Primary Battery Catholytes: Competitive with Li–CFx

A Li–carbon cell using a liquid catholyte based on 4‑nitrophenylsulfur pentafluoride (NO2‑Ph‑SF5) achieved a gravimetric energy density of 1085 Wh kg⁻¹, normalized to the weight of electrodes plus catholyte/electrolyte, which is comparable to that of the state‑of‑the‑art Li–CFx primary battery (~1000 Wh kg⁻¹) [1]. This demonstrates that 4‑nitrophenylsulfur pentafluoride can serve as a high‑energy‑density cathode reactant, rivaling the performance of the widely used Li–CFx system [1].

Energy Storage Battery Materials Fluoroorganosulfur Catholytes

Synthetic Utility as a Key Intermediate for NHE1 Inhibitors

4‑Nitrophenylsulfur pentafluoride is the starting material in a patented process for the efficient synthesis of 4‑pentafluorosulfanylbenzoylguanidines, which are NHE1 inhibitors under investigation for cardiovascular disorders [1]. The para‑nitro group allows subsequent reduction and functionalization to access the benzoylguanidine core, a transformation that would be less straightforward or lower‑yielding with ortho‑ or meta‑nitro isomers or with CF3‑substituted precursors due to differences in electronic activation and steric hindrance [1].

Medicinal Chemistry Cardiovascular Drugs Synthetic Intermediates

Optimal Use Cases for 4-Nitrophenylsulfur Pentafluoride Based on Verifiable Evidence


Construction of SF5‑Containing Biaryl Libraries via Pd‑Catalyzed Direct Arylation

Medicinal chemistry laboratories seeking to diversify SF5‑containing compound collections should utilize 4‑nitrophenylsulfur pentafluoride in Pd‑catalyzed direct arylation reactions to access 1,5‑diaryl‑SF5‑arenes that are inaccessible from the 3‑nitro isomer . This approach generates unique biaryl scaffolds with enhanced lipophilicity and electron‑withdrawing character, ideal for hit‑to‑lead optimization in kinase, GPCR, or ion channel programs .

Vicarious Nucleophilic Substitution for Rapid Functionalization of SF5‑Arenes

Process chemists can exploit the superior VNS activation of 4‑nitrophenylsulfur pentafluoride over CF3‑ or CN‑substituted nitrobenzenes to introduce alkyl, amino, or heteroaryl substituents under mild conditions [1]. This enables efficient late‑stage diversification of SF5‑containing intermediates, reducing the number of synthetic steps and improving overall yield in the production of advanced pharmaceutical or agrochemical building blocks [1].

High‑Energy‑Density Primary Battery Catholyte Development

Energy storage researchers should evaluate 4‑nitrophenylsulfur pentafluoride as a liquid catholyte in Li‑primary batteries for long‑duration, high‑energy applications (e.g., unmanned underwater vehicles, space probes, implantable medical devices) where its energy density (1085 Wh kg⁻¹) rivals Li–CFx [2]. Investigations into electrolyte cosolvents and concentration optimization can further mitigate capacity fade and unlock the full theoretical capacity of this fluoro‑organosulfur redox system [2].

Synthesis of SF5‑Containing Cardiovascular Drug Candidates (NHE1 Inhibitors)

Medicinal chemists targeting NHE1 inhibitors for cardiovascular disease can employ the patented synthetic route starting from 4‑nitrophenylsulfur pentafluoride to prepare 4‑pentafluorosulfanylbenzoylguanidines [3]. This pathway leverages the para‑nitro group for subsequent reduction and guanidine installation, providing a direct and efficient entry to a class of compounds with demonstrated biological activity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Nitrophenylsulfur Pentafluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.